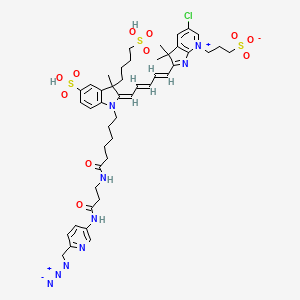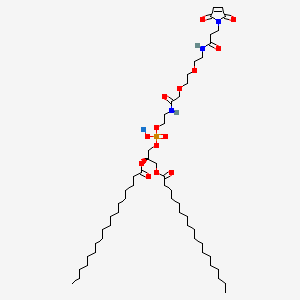![molecular formula C16H17N2NaO9S B13722323 sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as Sulfo-SMCC, is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. These groups allow Sulfo-SMCC to form stable covalent bonds with primary amines and sulfhydryl groups, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-SMCC is synthesized through a multi-step process involving the reaction of succinimidyl ester with maleimide . The reaction typically occurs in an aqueous medium at a pH range of 7-9 for the NHS ester and 6.5-7.5 for the maleimide . The presence of a cyclohexane spacer arm in the molecule enhances the stability of the maleimide group .
Industrial Production Methods
Industrial production of Sulfo-SMCC involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is often produced in crystalline form to facilitate its use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-SMCC undergoes several types of reactions, primarily involving its NHS ester and maleimide groups:
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Thioether Bond Formation: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
NHS Ester Reactions: Typically occur at pH 7-9 with primary amines.
Maleimide Reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Aplicaciones Científicas De Investigación
Sulfo-SMCC is widely used in scientific research due to its ability to form stable covalent bonds with both amines and sulfhydryls. Some of its applications include:
Protein Labeling and Crosslinking: Used to create specific bioconjugates by linking proteins or other biomolecules.
Antibody-Enzyme Conjugation: Facilitates the creation of antibody-enzyme conjugates for various assays.
Hapten-Carrier Protein Conjugation: Used to couple haptens to carrier proteins, enhancing immunogenicity.
Cell Surface Modification: Employed in modifying cell surfaces for various biological studies.
Mecanismo De Acción
Sulfo-SMCC exerts its effects through its NHS ester and maleimide groups:
Comparación Con Compuestos Similares
Sulfo-SMCC is unique due to its water solubility and the presence of a cyclohexane spacer arm, which enhances the stability of the maleimide group. Similar compounds include:
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Similar structure but not water-soluble.
DSS (disuccinimidyl suberate): Contains NHS ester groups at both ends, used for amine-to-amine crosslinking.
BS3 (bis[sulfosuccinimidyl] suberate): Similar to DSS but with higher water solubility.
Sulfo-SMCC stands out due to its dual reactivity and water solubility, making it highly versatile for various biochemical applications .
Propiedades
Fórmula molecular |
C16H17N2NaO9S |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
sodium;(3S)-1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1/t9?,10?,11-;/m0./s1 |
Clave InChI |
VUFNRPJNRFOTGK-ODAKKJAFSA-M |
SMILES isomérico |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)C[C@@H](C3=O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



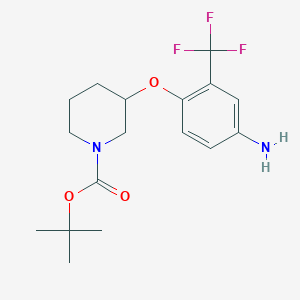
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
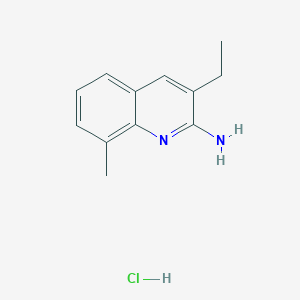
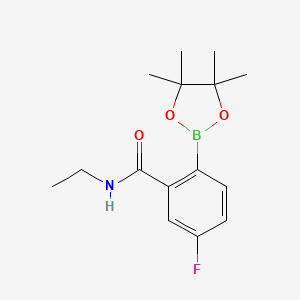
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
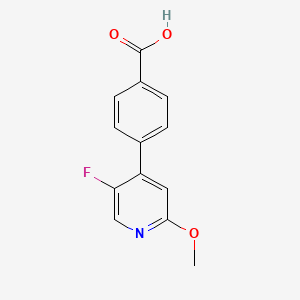
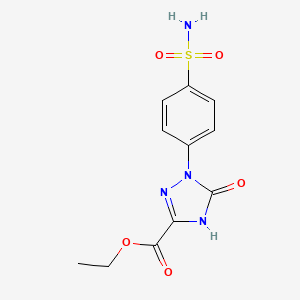
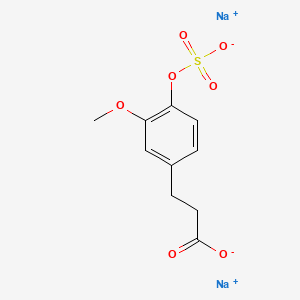
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)

